molecular formula C19H24O2 B11720877 (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol

(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol

Cat. No.: B11720877
M. Wt: 284.4 g/mol
InChI Key: KAECVEVIXKMEOP-QKBRSHRXSA-N
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Description

(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol: is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and mechanisms. For example:

  • Reactions : It can undergo oxidation to form ketones or carboxylic acids and reduction to yield alcohols or hydrocarbons.
  • Applications : It is used in developing new synthetic pathways for pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarities to steroid hormones suggest it may interact with hormone receptors or other biological targets:

  • Cellular Pathways : Investigations into how this compound modulates signaling pathways could lead to insights into its role in cancer biology or hormone regulation.
  • Model Compound : It serves as a model for understanding the interactions between small molecules and biological systems .

Medicine

The therapeutic potential of this compound is significant:

  • Drug Development : Researchers are exploring its efficacy in treating diseases such as cancer and hormonal disorders. Studies have indicated that modifications to its structure can enhance its bioactivity and selectivity towards specific targets .
  • Carcinogenic Studies : Some derivatives have been tested for their carcinogenic potential in animal models. The presence of specific substituents can influence their biological activity and safety profiles .

Industry

In industrial applications:

  • Materials Science : The compound's unique properties make it suitable for developing new materials such as polymers and coatings.
  • Chemical Manufacturing : Its synthesis can be scaled up using continuous flow reactors to improve efficiency in producing fine chemicals .

Case Studies

Several studies have highlighted the applications of this compound:

  • Biological Activity Assessment : A study demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of methoxy groups was found to enhance activity compared to unsubstituted analogs .
  • Carcinogenicity Testing : Research involving animal models indicated that certain derivatives could promote skin carcinogenesis under specific conditions. The findings suggest that structural modifications significantly impact biological outcomes .
  • Synthetic Methodologies : Innovative synthetic routes have been developed to produce this compound efficiently while maintaining optical purity. These methodologies are crucial for expanding its application in medicinal chemistry .

Mechanism of Action

The mechanism of action of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .

Biological Activity

The compound (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol is part of the cyclopenta[a]phenanthrene family, which has garnered attention due to its potential biological activities, particularly in terms of carcinogenicity and other health impacts. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26O3C_{19}H_{26}O_3 with a molecular weight of approximately 302.414 g/mol. The structure features a methoxy group at the 7-position and a methyl group at the 11a-position, which are critical for its biological activity.

Biological Activity Overview

The biological activity of cyclopenta[a]phenanthrene derivatives has been extensively studied. Key findings related to This compound include:

  • Carcinogenic Potential : This compound is structurally related to known carcinogens within the cyclopenta[a]phenanthrene series. Studies have demonstrated that certain derivatives exhibit significant carcinogenic properties when tested on animal models such as mice. For instance, compounds with similar structural features have shown marked activity in promoting skin tumors when applied repeatedly over extended periods .
  • Mechanism of Action : The proposed mechanism for the biological activity includes metabolic oxidation at specific positions within the compound's structure. Notably, the benzylic C-17 position has been suggested as a site for metabolic activation leading to carcinogenic effects .
  • Comparative Studies : In comparative studies involving various cyclopenta[a]phenanthrene derivatives:
    • The presence of electron-donating groups at specific positions (like C-11) appears to enhance carcinogenicity.
    • The absence of conjugation in certain derivatives also indicates potential for biological activity despite structural modifications .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Carcinogenicity : A study involving repeated application of This compound on SENCAR mice showed a correlation between its structural features and tumor incidence rates. The study revealed that compounds with similar configurations exhibited varying degrees of tumor promotion depending on their substituents .
  • Metabolic Pathways : Research into the metabolic pathways indicated that the compound could undergo biotransformation leading to active metabolites capable of interacting with cellular macromolecules. This suggests a complex interplay between chemical structure and biological response .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of cyclopenta[a]phenanthrene derivatives:

Compound StructureCarcinogenicityMechanism of ActionReference
(1S)-7-methoxy derivativeHighMetabolic oxidation at C-17
16-hydroxy derivativeModerateElectron donation effects
11-methyl derivativeWeakLack of conjugation

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1

InChI Key

KAECVEVIXKMEOP-QKBRSHRXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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